Indoline-5-sulfonyl chloride
Overview
Description
Indoline-5-sulfonyl chloride is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound is particularly notable for its applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Indoline-5-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of indoline with chlorosulfonic acid. The reaction typically proceeds under controlled temperature conditions to avoid decomposition or side reactions. The general reaction scheme is as follows: [ \text{Indoline} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{Hydrogen Chloride} ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Indoline-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.
Oxidation Reactions: It can be oxidized to form sulfonic acids.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like amines or alcohols in the presence of a base such as triethylamine.
Reduction Reactions: Often require reducing agents like lithium aluminum hydride.
Oxidation Reactions: May involve oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products:
Sulfonamide Derivatives: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Sulfonic Acids: Formed from oxidation reactions.
Scientific Research Applications
Indoline-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Applied in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of indoline-5-sulfonyl chloride largely depends on its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations where this compound acts as a sulfonylating agent.
Comparison with Similar Compounds
Indole-5-sulfonyl Chloride: Similar in structure but with an indole core instead of indoline.
Benzene Sulfonyl Chloride: Lacks the indole ring but shares the sulfonyl chloride functional group.
Toluene Sulfonyl Chloride: Contains a methyl group on the benzene ring, differing from the indoline structure.
Uniqueness: Indoline-5-sulfonyl chloride is unique due to its indoline core, which imparts specific electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and in medicinal chemistry for designing novel therapeutic agents.
Properties
IUPAC Name |
2,3-dihydro-1H-indole-5-sulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2S/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTGMPITAZLGKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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